

Linearity and range of quantification for Cefoperazone with Cefoperazone-d5

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Compound of Interest

Compound Name: Cefoperazone-d5

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A Comparative Guide to the Quantitative Analysis of Cefoperazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Cefoperazone, a third-generation cephalosporin antibiotic. The focus is on the linearity and range of quantification, with a primary emphasis on the highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is ideally suited for use with a deuterated internal standard like **Cefoperazone-d5**. For comparative purposes, alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also presented.

Executive Summary

The quantification of Cefoperazone in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as **Cefoperazone-d5**, in conjunction with LC-MS/MS, offers the highest degree of accuracy and precision. This is due to the similar physicochemical properties of the analyte and the internal standard, which compensates for variability during sample preparation and analysis. While LC-MS/MS is the gold standard, HPLC-UV provides a viable, more accessible alternative for certain applications. This guide presents the performance

characteristics of these methods to aid in the selection of the most appropriate technique for specific research needs.

Methodology Comparison: Linearity and Range of Quantification

The following tables summarize the key performance characteristics of different analytical methods for Cefoperazone quantification.

Table 1: LC-MS/MS Methods for Cefoperazone Quantification

Analyte Form	Matrix	Internal Standard	Linearity Range	LLOQ	Correlation Coefficient (r ²)	Reference
Total Cefoperazone	Human Plasma	Cefuroxime Sodium	0.1 - 20 µg/mL	0.1 µg/mL	Not Reported	[1][2]
Free Cefoperazone	Human Plasma	Ceftiofur	5 - 5000 ng/mL	5 ng/mL	> 0.99	[3]
Total Cefoperazone	Dried Blood Spots	Cefuroxime	2.5 - 250 µg/mL	5 µg/mL	0.999	[4][5]

Table 2: HPLC-UV Methods for Cefoperazone Quantification

Matrix	Internal Standard	Linearity Range	LLOQ	Correlation Coefficient (r ²)	Reference
Pharmaceutical Formulation	Not specified	0.4 - 100 µg/mL	0.4 µg/mL	Not Reported	[6]
Pharmaceutical Formulation	Not specified	50 - 150 µg/mL	12.24 µg/mL	0.9993	[7]
Rat Plasma	Not specified	600 - 1000 µg/mL	Not Reported	> 0.9977	[8]

Experimental Protocols

LC-MS/MS Method for the Quantification of Cefoperazone in Human Plasma

This protocol is a representative example based on established methodologies for the analysis of Cefoperazone in a biological matrix. The use of a deuterated internal standard like **Cefoperazone-d5** is highly recommended for optimal performance.

a. Materials and Reagents:

- Cefoperazone reference standard
- **Cefoperazone-d5** (or other suitable internal standard like Cefuroxime)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (drug-free)
- Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

b. Sample Preparation:

- Thaw plasma samples at room temperature.
- Spike 100 µL of plasma with the internal standard solution (**Cefoperazone-d5**).
- Add 300 µL of protein precipitation agent (e.g., acetonitrile) to the plasma sample.
- Vortex mix for 1 minute to ensure complete protein precipitation.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

c. LC-MS/MS Conditions:

- LC System: Agilent or Waters Acquity UPLC system
- Column: C18 column (e.g., Waters Xterra C18, 2.1 x 50 mm, 3.5 µm)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters)
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Cefoperazone.
[\[1\]](#)[\[2\]](#)
- MRM Transitions:
 - Cefoperazone: m/z 644.1 → 528.0[\[1\]](#)[\[2\]](#)

- **Cefoperazone-d5**: (Predicted) m/z 649.1 → 533.0
- Cefuroxime (alternative IS): m/z 423.0 → 362.0^[1]^[2]

HPLC-UV Method for the Quantification of Cefoperazone

This protocol provides a general procedure for the analysis of Cefoperazone using HPLC with UV detection, suitable for formulations or less complex matrices.

a. Materials and Reagents:

- Cefoperazone reference standard
- HPLC-grade methanol, acetonitrile, and water
- Phosphate buffer components (e.g., potassium dihydrogen phosphate)
- Ortho-phosphoric acid or sodium hydroxide for pH adjustment

b. Sample Preparation (for Pharmaceutical Formulation):

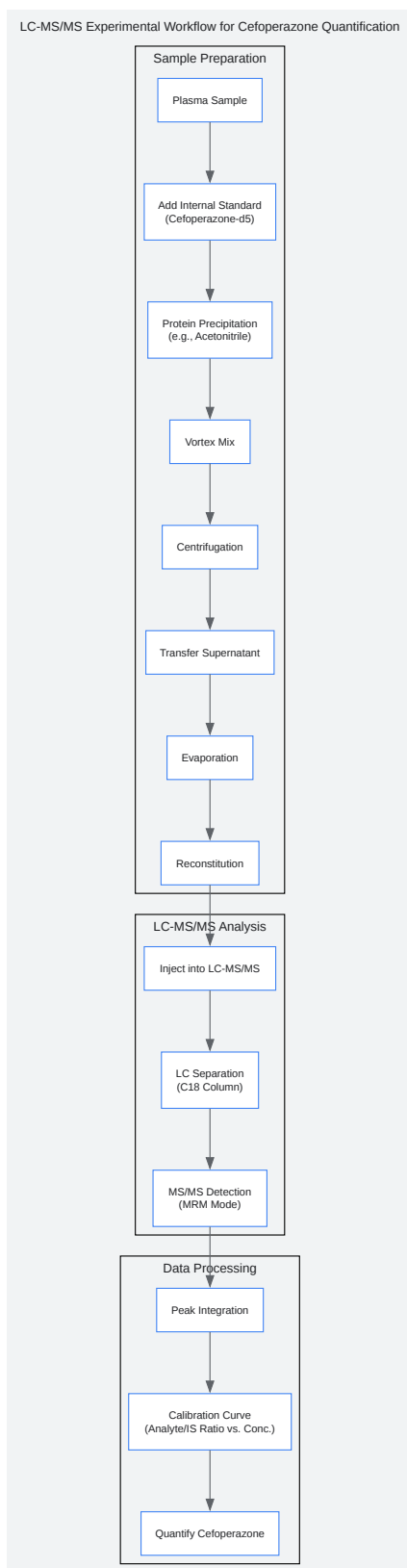
- Accurately weigh and dissolve the Cefoperazone formulation in a suitable solvent (e.g., mobile phase or a mixture of water and methanol) to obtain a stock solution.
- Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples within the desired linear range.
- Filter the final solutions through a 0.45 µm syringe filter before injection.

c. HPLC-UV Conditions:

- HPLC System: Standard HPLC system with a UV detector
- Column: C18 column (e.g., ODS column, 150 mm × 4.6 mm × 5 µm)^[7]
- Mobile Phase: A mixture of phosphate buffer (e.g., 20mM KH₂PO₄, pH adjusted) and acetonitrile in a suitable ratio (e.g., 80:20 v/v).^[7]
- Flow Rate: 1.0 mL/min^[7]

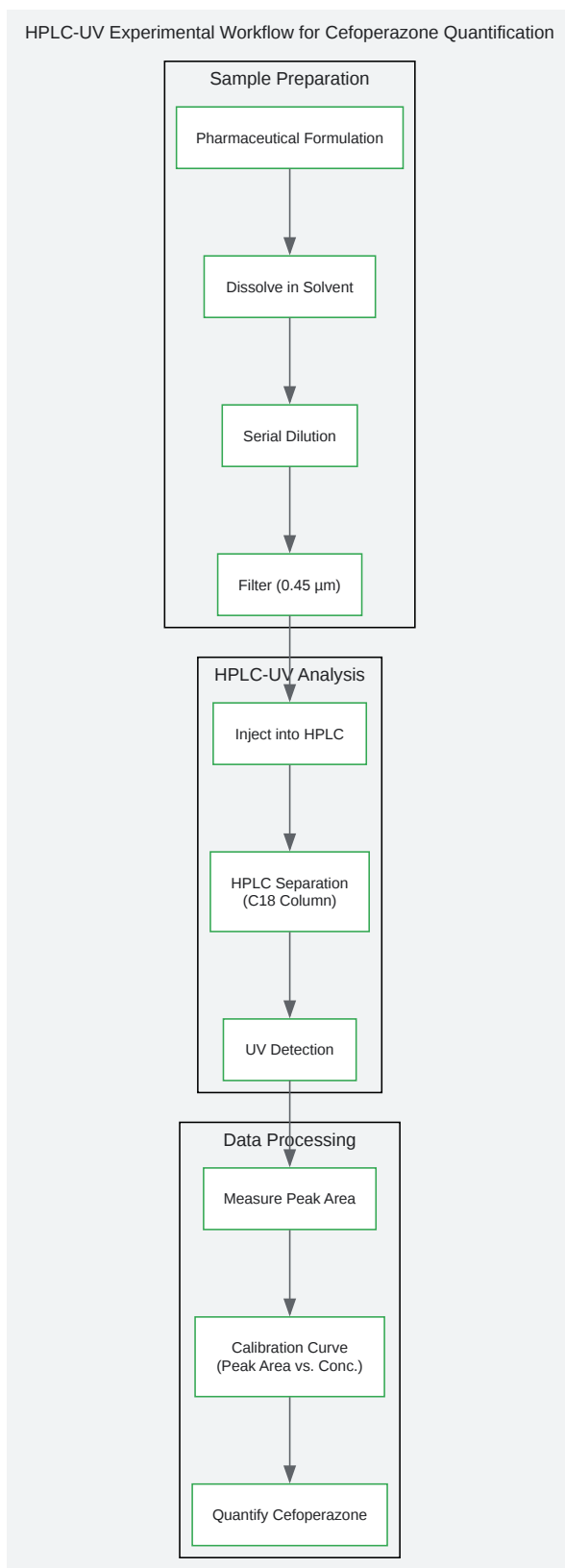
- Injection Volume: 20 μ L[7]
- Detection Wavelength: 230 nm[7]

Workflow Diagrams



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Caption: LC-MS/MS workflow for Cefoperazone analysis.



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Caption: HPLC-UV workflow for Cefoperazone analysis.

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